
4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate is an organic compound derived from anthracene It is characterized by its unique structure, which includes two ketone groups and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate typically involves the reaction of anthraquinone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of anthracene, such as hydroxyanthracenes, aminoanthracenes, and other substituted anthracenes .
Scientific Research Applications
4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,9-Dioxo-4,9-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets. The compound’s ketone groups can participate in redox reactions, influencing various biochemical pathways. Its acetate group can undergo hydrolysis, releasing acetic acid and the corresponding anthracene derivative .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene: Similar structure but lacks the acetate group.
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate: Contains additional hydroxy and acetate groups.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Contains an amide group instead of an acetate.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
84612-49-7 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(4,9-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-14-7-6-13(18)12-8-10-4-2-3-5-11(10)16(19)15(12)14/h2-8H,1H3 |
InChI Key |
DWLADSYOIYVNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=CC=CC=C3C2=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
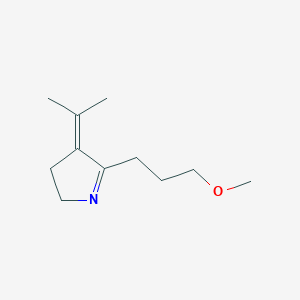
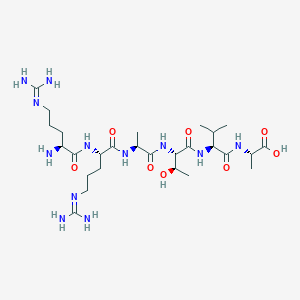
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
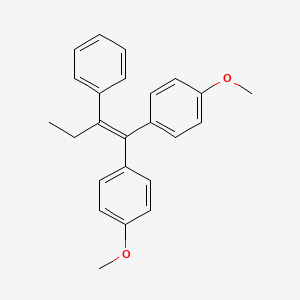

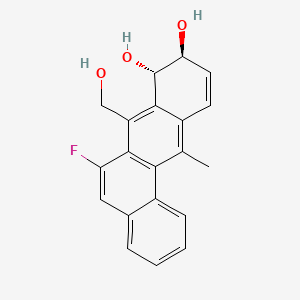
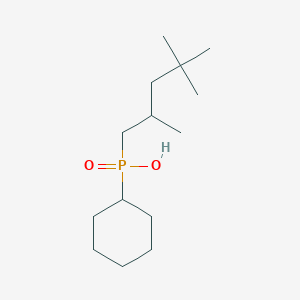
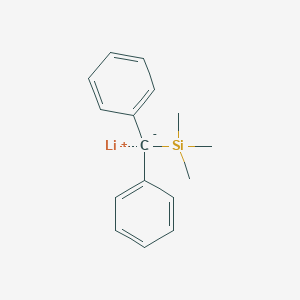
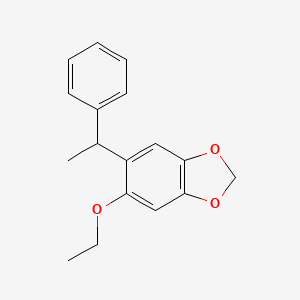
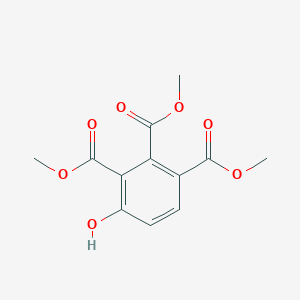
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
